molecular formula C9H15ClN4 B1424737 N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 1220176-91-9

N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B1424737
CAS No.: 1220176-91-9
M. Wt: 214.69 g/mol
InChI Key: MHIXTTKAEOJKIV-UHFFFAOYSA-N
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Description

N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 6-chloro-pyrimidine-4-amine with N,N-dimethyl-1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Condensation Reactions: The diamine moiety can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may produce different oxidation states or reduced forms of the compound.

Scientific Research Applications

N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring and the dimethylated propane-1,3-diamine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:

  • 4-Amino-6-chloropyrimidine
  • 6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine
  • N-(6-Chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

Uniqueness

N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific combination of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1220176-91-9

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C9H15ClN4/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

MHIXTTKAEOJKIV-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=CC(=NC=N1)Cl

Canonical SMILES

CN(C)CCCNC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-pyrimidine (1 g, 6.7 mmol) and DIPEA (1.03 g, 8 mmol) in iPrOH (20 mL) was added N,N-dimethyl-propane-1,3-diamine (714 g, 7 mmol) at room temperature. The resulting mixture was stirred for 2 hours. Water was added and the mixture was extracted with DCM. The combined extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which was purified by flash chromatography on silica to obtain the title compound (1.15 g, yield: 80%). MS (ESI): 215 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
714 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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